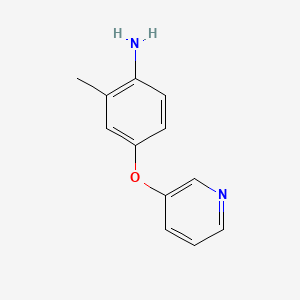

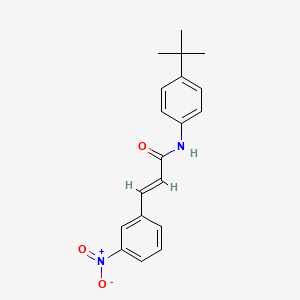

N,N'-(1,3-Phenylenebis(methylene))bis(thiophene-2-carboxamide)

Vue d'ensemble

Description

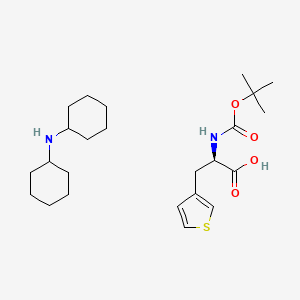

“N,N’-(1,3-Phenylenebis(methylene))bis(thiophene-2-carboxamide)” is a small-molecule organic compound. It has a molecular weight of 356.47 g/mol . The compound appears as a solid in its physical form .

Molecular Structure Analysis

The IUPAC name of the compound is N-(3-{[(2-thienylcarbonyl)amino]methyl}benzyl)-2-thiophenecarboxamide . The InChI code is 1S/C18H16N2O2S2/c21-17(15-6-2-8-23-15)19-11-13-4-1-5-14(10-13)12-20-18(22)16-7-3-9-24-16/h1-10H,11-12H2,(H,19,21)(H,20,22) .Physical And Chemical Properties Analysis

The compound is a solid and is stored in a dark place, sealed in dry conditions, at 2-8°C .Applications De Recherche Scientifique

Metal-Organic Frameworks and Coordination Polymers

- Construction of Copper Metal–Organic Systems: Research has explored the synthesis of three flexible dicarboxylate ligands with variations in the substituent positions of the central benzene ring. These ligands have been utilized to assemble copper ions, leading to the creation of four metal–organic complexes based on paddlewheel secondary building units (SBUs). The study highlights the potential of these complexes in constructing diverse molecular architectures with varying dimensionalities, from discrete molecular chairs to two-dimensional wavelike layer structures (Dai et al., 2009).

Photocatalytic Applications

- Degradation of Methyl Violet Dye: A study utilized a flexible dicarboxylate ligand in the hydrothermal generation of a series of coordination polymeric architectures. These architectures demonstrated significant photocatalytic properties, particularly in the UV-light-driven degradation of methyl violet, a model organic dye pollutant. This research opens avenues for using such coordination complexes in environmental cleanup and pollution control (Lu et al., 2021).

Ligand Conformation and Structural Diversity

- Ligand Conformation in Copper(II) and Silver(I) Coordination Polymers: The synthesis of new dipyridyl ligands incorporating amide spacers has been investigated for their ability to react with metal salts, forming complexes. The study examines how ligand conformation contributes to the structural diversity of the resulting complexes, offering insights into designing coordination polymers with specific properties (Yeh et al., 2008).

Diels–Alder Reaction and Polymerization

- Intramolecular Diels–Alder Reaction of N-(2-Thienyl)allene Carboxamides: This research focuses on the reactivity of N-(2-Thienyl)allene carboxamides in an Intramolecular Diels–Alder reaction, revealing the dual role of the thiophene nucleus as either a diene or a dienophile depending on the substituents. The study contributes to understanding the versatility of thiophene-based compounds in synthetic organic chemistry (Himbert et al., 1990).

Safety and Hazards

Propriétés

IUPAC Name |

N-[[3-[(thiophene-2-carbonylamino)methyl]phenyl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S2/c21-17(15-6-2-8-23-15)19-11-13-4-1-5-14(10-13)12-20-18(22)16-7-3-9-24-16/h1-10H,11-12H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAREVCXPBGMTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CNC(=O)C2=CC=CS2)CNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] furan-2-carboxylate](/img/structure/B3126149.png)

![4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B3126187.png)

![Methyl 4-([phenyl(phenylsulfonyl)amino]methyl)benzoate](/img/structure/B3126188.png)

![1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole](/img/structure/B3126215.png)